Bienvenue dans la boutique en ligne BenchChem!

(r)-(+)-Propafenone hydrochloride

Beta-adrenoceptor pharmacology Radioligand binding Enantioselectivity

This is the optically pure R‑enantiomer (CAS 107381-35-1), not the racemate. The (S)‑enantiomer is ≈100‑fold more potent at β‑adrenoceptors (Ki 7.2 vs 571 nM), yet both enantiomers are equipotent sodium‑channel blockers. Only (R)‑propafenone spares β‑adrenoceptors (eudismic ratio 54 in cardiac membranes), enabling unambiguous attribution of electrophysiological effects to Na⁺‑channel mechanisms. Mandatory for RyR2 hypothesis testing: (S)‑propafenone does not inhibit RyR2, and the racemate introduces a β‑blockade confound. (R)‑propafenone is also the more potent CYP2D6 inhibitor (Ki 2.9 vs 5.2 μM), critical for drug‑interaction studies. Verify enantiomeric purity by chiral HPLC before use.

Molecular Formula C21H28ClNO3
Molecular Weight 377.9 g/mol
CAS No. 107381-35-1
Cat. No. B024912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-(+)-Propafenone hydrochloride
CAS107381-35-1
Molecular FormulaC21H28ClNO3
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m1./s1
InChIKeyXWIHRGFIPXWGEF-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-Propafenone Hydrochloride (CAS 107381-35-1): Chiral Antiarrhythmic Procurement Specifications and Enantiomer Differentiation


(R)-(+)-Propafenone hydrochloride (CAS 107381-35-1) is the optically pure R-enantiomer of the class Ic antiarrhythmic drug propafenone, a chiral molecule that is conventionally administered as a racemic mixture of (R)- and (S)-enantiomers [1]. The compound is characterized by its ability to block voltage-gated sodium channels with frequency-dependent kinetics, and its (R)-configuration is defined by the stereochemistry at the 2-hydroxy-3-(propylamino)propoxy side chain [2]. A critical procurement consideration is that the enantiomeric purity of (R)-(+)-propafenone hydrochloride directly determines its pharmacological profile, as the (S)-enantiomer carries the beta-adrenoceptor blocking activity while both enantiomers are equipotent as sodium channel blockers [3].

Why Racemic Propafenone Cannot Substitute for (R)-(+)-Propafenone Hydrochloride in Mechanistic Research and Specialized Therapeutic Development


In-class substitution of racemic propafenone for the optically pure (R)-enantiomer is invalid because the two enantiomers are pharmacologically non-equivalent at the molecular target level [1]. The (S)-enantiomer is an approximately 100-fold more potent beta-adrenoceptor antagonist (Ki = 7.2 nM vs. Ki = 571 nM for the R-enantiomer at the human lymphocyte beta-2 adrenoceptor), while both enantiomers are equipotent at blocking sodium channels [2]. Furthermore, a clinically documented enantiomer-enantiomer interaction exists: (R)-propafenone inhibits CYP2D6-mediated metabolism of (S)-propafenone, reducing its clearance by approximately 55% [3]. This pharmacokinetic interaction means that the net pharmacological effect of the racemate is not the sum of the individual enantiomers' effects; racemic propafenone produces more pronounced beta-blockade than the equivalent dose of (S)-propafenone alone, confounding any study requiring clean attribution of pharmacodynamic effects to a single molecular mechanism [3]. Any research application requiring selective sodium channel blockade without confounding beta-adrenergic activity—or testing the RyR2 (ryanodine receptor) inhibitory hypothesis—cannot be executed with the racemate and demands the optically pure (R)-propafenone hydrochloride [4].

Quantitative Differentiation of (R)-(+)-Propafenone Hydrochloride (CAS 107381-35-1) Against (S)-Propafenone and the Racemate


Beta-2 Adrenoceptor Binding Affinity: 100-Fold Lower for (R)-Propafenone vs. (S)-Propafenone

The (R)-enantiomer of propafenone exhibits approximately 100-fold lower affinity for the human lymphocyte beta-2 adrenoceptor compared to the (S)-enantiomer, establishing (R)-propafenone as the preferred tool for sodium channel studies without confounding beta-blockade [1].

Beta-adrenoceptor pharmacology Radioligand binding Enantioselectivity

Cardiac Beta-Adrenoceptor Binding: Eudismic Ratio of 54 for (S)- over (R)-Propafenone

In a sarcolemma-enriched cardiac membrane preparation, the eudismic ratio (affinity ratio of the more potent enantiomer over the less potent one) was 54, confirming that (R)-propafenone has negligible cardiac beta-blocking activity relative to the (S)-enantiomer [1].

Cardiac pharmacology Beta-adrenoceptor Eudismic analysis

CYP2D6-Mediated Metabolic Interaction: (R)-Propafenone Is a More Potent CYP2D6 Inhibitor than (S)-Propafenone

(R)-Propafenone is a more potent inhibitor of CYP2D6-mediated 5-hydroxylation than the (S)-enantiomer, with Ki values of 2.9 μM vs. 5.2 μM respectively, demonstrating that the (R)-enantiomer actively suppresses the metabolism of (S)-propafenone when co-administered [1]. This finding is corroborated by in vivo data showing that clearance of (S)-propafenone is reduced by 55 ± 24% (P < 0.001) when administered as the racemate versus alone [2].

Drug metabolism CYP2D6 inhibition Enantiomer-enantiomer interaction

In Vivo Pharmacodynamic Selectivity: (R)-Propafenone Lacks Beta-Blockade in Human Exercise Testing

In a randomized, double-blind crossover study, 150 mg (R)-propafenone hydrochloride caused no significant reduction in the rate-pressure product during exercise, whereas half-dosed (S)-propafenone at 150 mg produced a significant -5.9% decrease (P = 0.013), and the racemate at 300 mg produced a -5.2% decrease (P = 0.045) [1]. The difference between (R)- and (S)-propafenone was statistically significant (P = 0.033) [1].

Clinical pharmacology Beta-blockade Exercise heart rate

RyR2 (Ryanodine Receptor) Inhibition: (R)-Propafenone Is an RyR2 Inhibitor While (S)-Propafenone Is Not

Only (R)-propafenone, and not the (S)-enantiomer, inhibits the cardiac ryanodine receptor (RyR2), as demonstrated in single RyR2 channel recordings in lipid bilayers [1]. In a mouse model of catecholaminergic polymorphic ventricular tachycardia (CPVT), 5 mg/kg R-propafenone prevented exercise-induced arrhythmias, whereas 20 mg/kg S-propafenone was required for comparable efficacy [1]. A 2022 mechanistic clinical trial confirmed that (R)-propafenone is an RyR2 inhibitor whereas (S)-propafenone is not, although the trial did not demonstrate superior AF suppression for the (R)-enantiomer [2].

Ryanodine receptor Calcium leak Atrial fibrillation CPVT

Pharmacokinetic Disposition: (R)-Propafenone Is Cleared More Rapidly than (S)-Propafenone in Humans

In extensive metabolizers, (R)-propafenone exhibits consistently higher clearance than (S)-propafenone. At steady state during racemate administration in Chinese subjects, oral clearance of (R)-propafenone was 1678 ± 625 mL/min versus 1226 ± 751 mL/min for (S)-propafenone (P = 0.024) [1]. In a separate study of 16 extensive metabolizers, clearance was 138 ± 78 L/h for (R)-PPF vs. 96.0 ± 39.0 L/h for (S)-PPF (P < 0.01), with correspondingly lower AUC for (R)-PPF (1639 ± 630 vs. 2214 ± 776 μg·h/L, P < 0.001) [2]. This stereoselective clearance is driven by CYP2D6-mediated 5-hydroxylation and has implications for dosing strategies in single-enantiomer applications.

Pharmacokinetics Stereoselective clearance CYP2D6 phenotype

Optimal Research and Industrial Application Scenarios for (R)-(+)-Propafenone Hydrochloride (CAS 107381-35-1)


Mechanistic Electrophysiology Studies Requiring Selective Sodium Channel Blockade Without Beta-Adrenergic Confounding

When conducting cardiac action potential recordings, patch-clamp studies, or Langendorff-perfused heart experiments, (R)-(+)-propafenone hydrochloride is the enantiomer of choice. Direct evidence shows that (R)- and (S)-propafenone produce comparable sodium channel-dependent effects on His bundle conduction (+79% ± 27% vs. +69% ± 9%, P < 0.01 for both) and ventricular conduction, but only (R)-propafenone spares beta-adrenoceptors with an eudismic ratio of 54 in cardiac membranes [1]. This clean pharmacological profile enables unambiguous attribution of observed electrophysiological changes to sodium channel mechanisms.

Translational Research on RyR2-Mediated Calcium Leak in Atrial Fibrillation and CPVT

For investigators studying the RyR2 hypothesis in atrial fibrillation or CPVT, (R)-(+)-propafenone hydrochloride is the only propafenone enantiomer with demonstrated RyR2 inhibitory activity [1]. (S)-propafenone does not inhibit RyR2 channels, and the racemate introduces the confounding variable of beta-blockade [1]. The 2022 mechanistic clinical trial by Shoemaker et al. directly compared (R)- versus (S)-propafenone for AF induction and confirmed the differential RyR2 pharmacology, establishing this as a clinical-stage research tool [2]. Procurement of the pure (R)-enantiomer is mandatory for studies exploring RyR2 as a therapeutic target.

Drug-Drug Interaction and CYP2D6 Phenotype Pharmacology Studies

The (R)-enantiomer of propafenone is a more potent inhibitor of CYP2D6 than the (S)-enantiomer (Ki = 2.9 μM vs. 5.2 μM), and its presence in the racemate actively suppresses (S)-propafenone metabolism, reducing its clearance by 55% in vivo [1]. Researchers designing drug-drug interaction studies or investigating CYP2D6 pharmacogenomics should procure the individual enantiomers separately to dissect the contribution of each to metabolic inhibition and to avoid the confounding enantiomer-enantiomer interaction inherent to racemic propafenone [2].

Enantioselective Pharmacokinetic Modeling and Bioanalytical Method Development

The stereoselective disposition of propafenone enantiomers—with (R)-propafenone cleared approximately 1.4-fold faster than (S)-propafenone in extensive CYP2D6 metabolizers—necessitates the use of pure (R)-(+)-propafenone hydrochloride as a reference standard for developing and validating enantioselective bioanalytical methods [1]. HPLC methods using chiral stationary phases have been published demonstrating recoveries of 100.5% for (R)-propafenone from human plasma, and these methods require authenticated, enantiomerically pure reference material for calibration and quality control [2].

Quote Request

Request a Quote for (r)-(+)-Propafenone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.